2-Isopropyloxazolidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

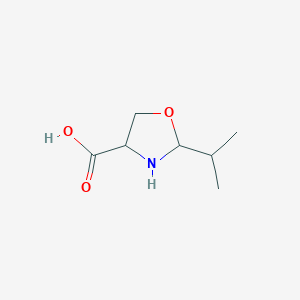

“2-Isopropyloxazolidine-4-carboxylic acid” is a compound that falls under the category of oxazolidines . Oxazolidines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their ring structure . The molecular formula of “2-Isopropyloxazolidine-4-carboxylic acid” is C7H13NO3 .

Synthesis Analysis

The synthesis of oxazolidines, including “2-Isopropyloxazolidine-4-carboxylic acid”, can be achieved through various methods. One common method involves the reaction between amino alcohols and carboxylic acids . Another method involves the use of metal-free domino annulation/Mannich reactions . The synthesis of carboxylic acids, a key component in the formation of “2-Isopropyloxazolidine-4-carboxylic acid”, can be achieved through procedures such as hydrolysis of nitriles and carboxylation of organometallic intermediates .

Molecular Structure Analysis

The molecular structure of “2-Isopropyloxazolidine-4-carboxylic acid” consists of an oxazolidine ring with an isopropyl group and a carboxylic acid group attached . The presence of the carboxylic acid group contributes to the compound’s acidic properties.

Chemical Reactions Analysis

Carboxylic acids, like “2-Isopropyloxazolidine-4-carboxylic acid”, can undergo a variety of reactions. They can react with bases to form ionic salts . They can also undergo substitution of the hydroxyl hydrogen, where an electrophile replaces the hydrogen .

科学的研究の応用

Application in Occupational Health : A study by Thienpont et al. (1990) described a procedure for isolating 2-thioxothiazolidine-4-carboxylic acid from urine, which is useful for assessing exposure to carbon disulfide in occupational settings.

Potential in Geriatric Medicine : Weber et al. (1982) reviewed the chemistry, biological effects, and clinical use of Thiazolidine-4-carboxylic acid (TC). This compound showed revitalizing effects on age-related biochemical variables in blood and tissues, and also had anti-toxic effects, particularly on the liver.

Cancer Treatment Research : Research by Brugarolas and Gosálvez (1980) investigated Thiazolidine-4-carboxylic acid in patients with advanced cancer, noting responses mainly in epidermoid carcinoma of the head and neck with pulmonary metastases.

Rotational Barriers Study : A study on the rotational barriers for cis/trans isomerization of different proline analogues, including oxazolidine-4-carboxylic acid, by Kern et al. (1997), explored the conformational properties of these compounds.

Pharmaceutical Applications : Alexiou and Demopoulos (2010) discussed the design and synthesis of isoxazolidin-3-one phenylsulfonamide derivatives for potential use in treating long-term diabetic complications.

Agricultural and Pharmaceutical Uses : A green chemistry approach for synthesizing 4-thiazolidinone-5-carboxylic acid, with applications in agriculture and pharmaceutical fields, was described by Shaikh et al. (2022).

Pseudo-Proline Research : Dumy et al. (1997) investigated serine, threonine-derived oxazolidine-4-carboxylic acid, and cysteine-derived thiazolidinecarboxylic acid as building blocks in peptide synthesis.

将来の方向性

While specific future directions for “2-Isopropyloxazolidine-4-carboxylic acid” are not mentioned in the literature, oxazolidines and carboxylic acids are areas of active research. For instance, L-2-oxothiazolidine-4-carboxylic acid has been studied for its protective effects in myocardial infarction and other conditions . This suggests potential future research directions for related compounds like “2-Isopropyloxazolidine-4-carboxylic acid”.

特性

IUPAC Name |

2-propan-2-yl-1,3-oxazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-4(2)6-8-5(3-11-6)7(9)10/h4-6,8H,3H2,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIZBNDENQMRLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1NC(CO1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropyloxazolidine-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2-Bromo-4-methylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1172787.png)

![4-[3-(4-Ethoxyanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1172788.png)

![ethyl 3-[[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino]benzoate](/img/no-structure.png)

![4-[3-(4-Ethoxyanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1172790.png)

![3-[3-(3-Bromo-4-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1172792.png)

![2-[3-(2-Bromo-4-methylanilino)-6-chloroimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1172797.png)

![N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1172801.png)

![N-(3-bromo-4-methylphenyl)-2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B1172802.png)

![2-[6-Chloro-3-(3-chloro-2-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1172805.png)

![Ethyl 3-[(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)amino]benzoate](/img/structure/B1172806.png)

![4-[3-(2,4-Dimethylanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1172810.png)